4-Amino-1-phenylcyclohexan-1-ol
Description
4-Amino-1-phenylcyclohexan-1-ol (C₁₂H₁₇NO, MW 191.27 g/mol) is a cyclohexanol derivative featuring a phenyl group at position 1 and a primary amine at position 4. It is synthesized via bioamination using transaminases in a disperse system, achieving a high yield of 95% . The compound is reported as a yellowish oil with distinct spectral characteristics:
- ¹H-NMR (DMSO-d₆): δ 1.54–1.87 (m, 9H), 2.64–2.70 (m, 1H, cis isomer), 7.05–7.40 (m, aromatic H) .
- ESI-MS: m/z 192 [M+H]⁺, confirming its molecular weight .
Notably, CAS number discrepancies exist between sources: cites CAS 1461708-75-7, while lists 51171-78-8. This inconsistency may stem from stereoisomerism or cataloging errors, requiring verification during procurement .
Properties
IUPAC Name |
4-amino-1-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUECPDWEFSCXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965444 | |
| Record name | 4-Amino-1-phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51171-78-9, 51171-79-0, 1461708-75-7 | |
| Record name | Cyclohexanol, 4-amino-1-phenyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 4-amino-1-phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-1-phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol
- Molecular Formula : C₇H₈O₂F₃ (MW 181.05 g/mol).
- Functional Groups : Oxo (ketone) at position 4, trifluoromethyl (-CF₃) at position 1.
- Synthesis : Prepared via acid-catalyzed reaction using tetrabutylammonium fluoride (TBAF) and trifluoromethyltrimethylsilane (TFMTMS), yielding 55% .
- Physical State: Colorless solid, contrasting with the oily consistency of 4-amino-1-phenylcyclohexan-1-ol.
- Spectral Data :
Cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol (Compound 16)
- Molecular Formula: ~C₂₁H₂₃F₃NO (estimated MW 362.41 g/mol).
- Functional Groups: Tertiary dibenzylamino group at position 4, -CF₃ at position 1.
Spectral and Analytical Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-1-phenylcyclohexan-1-ol, and how can reaction yields be maximized?
- Methodological Answer : Synthesis typically involves cyclohexanol derivatives as precursors. For example, enzymatic decarboxylation or transamination reactions using buffered aqueous solutions (pH 7–8) with co-factors like pyridoxal phosphate can yield amino-alcohol derivatives . Oxidation of phenylcyclohexene intermediates in methanol (as seen in analogous compounds) followed by reductive amination may also be viable . Yield optimization requires control of reaction kinetics (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of 4-Amino-1-phenylcyclohexan-1-ol?
- Methodological Answer :
- NMR : Analyze proton environments (e.g., cyclohexanol hydroxyl at δ 1.5–2.5 ppm, aromatic protons from phenyl at δ 7.0–7.5 ppm) and carbon shifts (cyclohexane carbons at δ 20–40 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry.
- Mass Spectrometry : ESI-MS or GC-MS can confirm molecular ion peaks (e.g., [M+H]+ at m/z 218) and fragmentation patterns (loss of –NH2 or –OH groups).
- Purity is validated via HPLC (retention time matching, >95% peak area) .
Advanced Research Questions
Q. What strategies resolve contradictory data on the biological activity of 4-Amino-1-phenylcyclohexan-1-ol across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or compound purity. To address this:
- Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, controlled temperature).
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends.
- Structural Analog Comparison : Evaluate activity against analogs (e.g., 1-Amino-2-(4-chlorophenyl)butan-2-ol) to isolate structure-activity relationships .
Q. How do environmental factors (pH, temperature) influence the stability and reactivity of 4-Amino-1-phenylcyclohexan-1-ol?
- Methodological Answer :
- pH : Protonation of the amino group at acidic pH (≤5) increases solubility but may reduce nucleophilicity. Alkaline conditions (≥9) deprotonate the hydroxyl group, altering hydrogen-bonding interactions.
- Temperature : Accelerated degradation at >40°C can be monitored via Arrhenius plots. Stability studies (e.g., 25°C vs. 37°C) with HPLC tracking quantify degradation kinetics .
Q. What computational modeling approaches predict interaction mechanisms of 4-Amino-1-phenylcyclohexan-1-ol with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes/receptors (e.g., serotonin transporters). Focus on hydrogen bonds between –NH2/–OH and active-site residues.
- Molecular Dynamics (MD) : GROMACS simulations assess binding stability over time (e.g., RMSD <2 Å over 100 ns).
- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
